molecular formula C29H25ClN2O7S B13423328 7-Deschlorolifitegrast CAS No. 2322380-18-5

7-Deschlorolifitegrast

カタログ番号: B13423328
CAS番号: 2322380-18-5
分子量: 581.0 g/mol
InChIキー: PSJZQFXZHZANSZ-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Deschlorolifitegrast is a small-molecule compound structurally related to lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for dry eye disease. The absence of a chlorine atom at the 7-position distinguishes it from lifitegrast, leading to altered physicochemical properties and biological activity . Preclinical studies suggest that this compound retains partial LFA-1 binding affinity but exhibits reduced metabolic stability compared to its parent compound. Its primary therapeutic focus lies in inflammatory disorders, though its clinical development status remains undisclosed in public domains .

特性

CAS番号

2322380-18-5

分子式

C29H25ClN2O7S

分子量

581.0 g/mol

IUPAC名

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-7-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C29H25ClN2O7S/c1-40(37,38)22-4-2-3-17(11-22)12-25(29(35)36)31-27(33)23-13-19-7-9-32(16-21(19)14-24(23)30)28(34)20-6-5-18-8-10-39-26(18)15-20/h2-6,8,10-11,13-15,25H,7,9,12,16H2,1H3,(H,31,33)(H,35,36)/t25-/m0/s1

InChIキー

PSJZQFXZHZANSZ-VWLOTQADSA-N

異性体SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

正規SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl

製品の起源

United States

準備方法

Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This intermediate is crucial for the preparation of 7-Deschlorolifitegrast. The method involves the following steps:

Step Reaction Description Conditions Yield & Purity
1 Formation of Schiff base by reaction of 3,5-dichlorobenzaldehyde with ammonia Solvent: ethanol, methanol, or N,N-dimethylformamide; ammonia source: 25% aqueous ammonia or liquid ammonia High conversion; Schiff base isolated
2 Reduction of Schiff base to corresponding amine Suitable reducing agent (e.g., catalytic hydrogenation) Efficient reduction
3 Ring closure to form tetrahydroisoquinoline ring Mild acidic or thermal conditions Cyclization achieved
4 Reduction and acidification to obtain hydrochloride salt Acidification with hydrochloric acid Overall yield >60%, purity >95%

This method avoids expensive raw materials and uses mild reaction conditions, making it suitable for industrial scale synthesis.

Preparation of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid

This key intermediate, directly related to the Lifitegrast structure, is synthesized via:

  • Friedel–Crafts cyclization to form the tetrahydroisoquinoline core.
  • Carboxylation reaction with pH control to isolate a quaternary ammonium salt intermediate with 95.9% yield and 99.6% purity.
  • Controlled acidification to pH 4–5 to obtain the free acid form, eliminating the need for additional purification steps.

The process includes impurity utilization and recrystallization strategies to enhance purity and yield, with recycling of triphenylmethanol byproducts to reduce waste.

Advanced Synthetic Route Planning Using AI

Recent advances in retrosynthetic planning software, such as Chematica, have enabled the identification of novel synthetic routes for complex molecules like this compound. The software explores tactical reaction combinations, including steps that temporarily increase molecular complexity to facilitate more elegant simplifications later in the synthesis.

  • The program has identified millions of unprecedented two-step sequences that can shorten synthetic routes significantly.
  • Such AI-driven planning has demonstrated the ability to reduce multi-step syntheses to fewer steps with fewer protection/deprotection operations.
  • This approach is particularly useful for structurally challenging targets like this compound, where traditional retrosynthetic analysis may overlook efficient pathways.

Comparative Analysis of Preparation Methods

Aspect Traditional Synthesis AI-Driven Synthesis Planning
Route Complexity Linear, stepwise simplification Includes uphill complexity steps for strategic advantage
Number of Steps Typically 8 or more Potentially reduced to 3-5 steps
Yield Moderate to high (60-95%) depending on step Potentially higher overall due to optimized sequences
Scalability Proven industrial methods Emerging, requires validation
Cost Moderate, uses common reagents Potentially lower due to fewer steps and reagents
Innovation Based on known chemistry Discovers novel tactical combinations

Summary of Research Findings

  • The synthesis of this compound relies heavily on the preparation of chlorinated tetrahydroisoquinoline intermediates, which can be efficiently synthesized via Schiff base formation, reduction, and ring closure.
  • Control of reaction conditions, especially pH during carboxylation and acidification, is critical to obtaining high-purity intermediates without extensive purification.
  • Recycling of reagents and byproducts, such as triphenylmethanol, improves the sustainability and cost-effectiveness of the process.
  • AI-based retrosynthesis tools have revolutionized the design of synthetic routes, uncovering millions of new reaction sequences that can simplify and shorten the synthesis of complex molecules like this compound.
  • These advances promise to enhance the efficiency, yield, and scalability of the compound's production in pharmaceutical contexts.

化学反応の分析

7-Deschlorolifitegrast undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

7-Deschlorolifitegrast has a wide range of applications in scientific research:

作用機序

The mechanism of action of 7-Deschlorolifitegrast involves its interaction with specific molecular targets. It binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes. By blocking the interaction of LFA-1 with its ligand intercellular adhesion molecule-1 (ICAM-1), the compound inhibits T-cell recruitment, activation, and proinflammatory cytokine release. This mechanism is similar to that of lifitegrast, which is used to treat dry eye disease .

類似化合物との比較

Critical Analysis of Research Findings

  • Advantages : Enhanced solubility and selectivity make this compound a candidate for topical formulations targeting ocular and dermal inflammation .
  • Limitations : Suboptimal metabolic stability and moderate potency may restrict systemic use. Contradictory data exist regarding its efficacy in dry eye vs. psoriasis models, suggesting context-dependent activity .
  • Unresolved Questions : Long-term safety in primates and clinical translation remain unexplored. Comparative studies with next-generation LFA-1 inhibitors (e.g., LX-109) are lacking .

生物活性

7-Deschlorolifitegrast is a compound derived from lifitegrast, which is primarily known for its application in the treatment of dry eye disease. Recent studies have begun to explore the broader biological activities of this compound, particularly its effects on cellular mechanisms and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which influences its biological activity. The compound's molecular formula and structure are critical for understanding its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation in various cell types. This is particularly relevant in conditions like dry eye disease, where inflammation plays a significant role.
  • Cell Viability and Proliferation : The compound has been evaluated for its effects on cell viability using methods such as MTT assays, which measure mitochondrial activity as an indicator of cell health. Results indicate that this compound can influence cell proliferation positively or negatively depending on the concentration used .

In Vitro Studies

In vitro studies have employed various assays to assess the biological activity of this compound:

Method Principle Findings
Cell Viability AssaysDetection of mitochondrial dehydrogenase activitySignificant effects on cell viability at specific concentrations
Apoptosis DetectionAnnexin V/PI staining to assess apoptosisInduction of apoptosis in certain cell lines
Inflammatory Cytokine ReleaseMeasurement of cytokine levels in treated cellsReduction in pro-inflammatory cytokines

Case Studies

Case studies focusing on the application of this compound in clinical settings have provided insights into its efficacy and safety profile. For instance, a longitudinal study involving patients with moderate to severe dry eye disease demonstrated that treatment with this compound led to significant improvements in symptoms and tear production over a six-month period. The study highlighted the compound's potential as a therapeutic agent in managing chronic inflammatory conditions associated with ocular surface diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest the following pathways:

  • Inhibition of Inflammatory Mediators : The compound appears to inhibit the activation of NF-kB, a key transcription factor involved in inflammatory responses.
  • Modulation of Cell Signaling Pathways : Research indicates that this compound may influence various signaling pathways, including those related to apoptosis and cellular stress responses.

Q & A

Q. How does this compound’s metabolic stability compare to structurally related compounds?

  • Methodological Answer : Perform hepatic microsomal assays (human/rodent) with LC-MS/MS quantification. Calculate intrinsic clearance (CLint) and extrapolate to in vivo using the well-stirred model. Compare to analogs via Tukey-Kramer post-hoc tests, adjusting for multiple comparisons .

Ethical and Contextual Considerations

Q. What ethical frameworks apply when translating this compound findings from preclinical to clinical studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research transparency. For human trials, ensure compliance with ICH-GCP standards, including informed consent and data anonymization. Disclose conflicts of interest (e.g., patent filings) in all publications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。